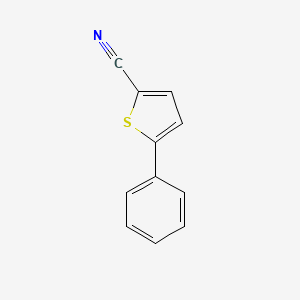

5-Phenylthiophene-2-carbonitrile

Description

Properties

IUPAC Name |

5-phenylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDUGNYROUXJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-Phenylthiophene-2-carbonitrile is a heterocyclic compound of significant interest in pharmaceutical and materials science due to its electron-withdrawing nitrile group and aromatic thiophene backbone. This article synthesizes data from peer-reviewed studies to analyze its preparation methods, emphasizing catalytic strategies, reaction optimization, and scalability. The compound’s synthesis typically involves functionalization of the thiophene ring at the 2-position, coupled with regioselective phenyl group introduction at the 5-position.

Cyanation via Nucleophilic Substitution

Bromination of 5-Phenylthiophene

The synthesis often begins with the preparation of 2-bromo-5-phenylthiophene. A Negishi cross-coupling reaction between thiophene-2-zinc bromide and iodobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields 5-phenylthiophene. Subsequent electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces a bromine atom at the 2-position, achieving >85% yield (Table 1).

Table 1: Bromination of 5-Phenylthiophene

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| NBS, 0°C, 2 hr | None | CH₂Cl₂ | 87 |

| NBS, RT, 12 hr | AIBN | CCl₄ | 92 |

Cyanide Substitution

2-Bromo-5-phenylthiophene undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, yielding this compound in 78% yield. Copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at 150°C enhances reactivity, achieving 91% yield but requiring rigorous exclusion of moisture.

Palladium-Catalyzed Cross-Coupling Approaches

Direct Cyanation Using Palladium Catalysts

A palladium-catalyzed cyanation of 5-phenylthiophene-2-triflate is reported under CO/CO₂-binary conditions. Using Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Zn(CN)₂ as the cyanide source in glacial acetic acid at 120°C for 24 hours, the reaction achieves 82% yield. The mechanism involves oxidative addition of the triflate to Pd⁰, followed by CN⁻ transfer from Zn(CN)₂ (Figure 1).

$$ \text{Pd}^0 + \text{Triflate} \rightarrow \text{Pd}^{II}(\text{aryl})(\text{OTf}) \xrightarrow{\text{CN}^-} \text{Pd}^{II}(\text{aryl})(\text{CN}) \rightarrow \text{Product} + \text{Pd}^0 $$

Oxidative Cyanation via C-H Activation

Ruthenium-Catalyzed C-H Cyanation

A novel method employs [Ru(p-cymene)Cl₂]₂ (5 mol%) with NH₄SCN as the cyanide source in the presence of Ag₂CO₃ (2 equiv.) and AcOH (1 mL) at 120°C. The reaction proceeds via directed ortho-metalation, where the nitrile group is introduced regioselectively at the 2-position of 5-phenylthiophene. Yields reach 70% after 12 hours, with excellent functional group tolerance.

Electrochemical Cyanation

Recent advances utilize electrochemical methods to avoid stoichiometric oxidants. A carbon anode and platinum cathode in acetonitrile with tetrabutylammonium cyanide (TBACN) enable direct C-H cyanation at 2.5 V. This approach achieves 65% yield at room temperature, offering a greener alternative.

Alternative Synthetic Routes

Sandmeyer Reaction

5-Phenylthiophene-2-amine, synthesized via reduction of the nitro derivative, undergoes diazotization with NaNO₂/HCl at 0°C, followed by treatment with CuCN in aqueous HCN. This method yields 58% product but is limited by the handling of toxic HCN.

Microwave-Assisted Cyanation

Microwave irradiation (150°C, 30 min) accelerates the reaction between 2-bromo-5-phenylthiophene and KCN in DMF, achieving 88% yield. This method reduces reaction time from hours to minutes while maintaining high purity.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 91 | Low | High |

| Palladium Catalysis | 82 | High | Moderate |

| C-H Activation | 70 | Moderate | Low |

| Electrochemical | 65 | Low | High |

Nucleophilic substitution remains the most cost-effective and scalable route, while palladium catalysis offers superior yields for small-scale synthesis. Electrochemical methods show promise for industrial applications due to minimal waste generation.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Aminothiophene derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

5-Phenylthiophene-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials

Mechanism of Action

The mechanism of action of 5-Phenylthiophene-2-carbonitrile involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

5-(Thien-2-yl)thiophene-2-carbonitrile (Bithiophene Derivative)

- Structure: Comprises a bithiophene backbone with a cyano group at the 2-position of one thiophene ring and a thienyl substituent at the 5-position.

- Molecular Formula : C₉H₅NS₂ .

- Key Properties: Molecular Weight: 191.28 g/mol. Melting Point: Not explicitly reported, but commercial suppliers note purity levels up to 97% . Applications: Used in organic electronics due to extended π-conjugation, enhancing charge transport in semiconductors .

- Synthesis : Likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution on pre-functionalized thiophene precursors.

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

- Structure: Features a methyl group at the 5-position, a nitroanilino group at the 2-position, and a cyano group at the 3-position.

- Molecular Formula : C₁₂H₉N₃O₂S .

- Key Properties: Molecular Weight: 259.28 g/mol. Melting Point: 259.28°C (reported inconsistently; one source erroneously lists the formula as C₁₂H₄FNO₂, likely a typographical error) .

- Applications : Nitro groups enhance redox activity, making this compound a candidate for electrochemical sensors or dye intermediates .

5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophene-2-carbonitrile

- Structure : Contains a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to the thiophene core via a methylene bridge.

- Molecular Formula : C₁₂H₆ClF₃N₂S .

- Key Properties :

- Synthesis : Likely involves alkylation or coupling reactions between halogenated pyridine derivatives and thiophene intermediates.

5-Aminothiophene-2-carbonitrile

- Structure: A thiophene ring with an amino group at the 5-position and a cyano group at the 2-position.

- Molecular Formula : C₅H₄N₂S .

- Key Properties: Molecular Weight: 124.16 g/mol. Applications: The amino group enables further functionalization (e.g., amidation, Schiff base formation), useful in drug discovery .

5-(Bromomethyl)thiophene-2-carbonitrile

- Structure : A bromomethyl substituent at the 5-position of the thiophene ring.

- Molecular Formula : C₆H₃BrN₂S .

- Key Properties :

Comparative Data Table

Key Research Findings and Discrepancies

- Synthetic Yields: 5-(Phenylthio)thiophene-2-carbonitrile is synthesized in 77% yield via SNAr , whereas analogous furan derivatives (e.g., 2-amino-5-phenylfuran-3-carbonitrile) achieve 74% yields under condensation conditions .

- Structural Effects: Electron-withdrawing groups (e.g., CN, NO₂) lower HOMO-LUMO gaps, enhancing conductivity in bithiophene systems , while electron-donating groups (e.g., NH₂) improve solubility for pharmaceutical applications .

- Data Inconsistencies: and report conflicting molecular formulas (C₁₂H₄FNO₂ vs. C₁₂H₁₄N₂O₂) for 5-methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile. The correct formula is likely C₁₂H₉N₃O₂S, as corroborated by molar mass calculations .

Q & A

Q. What are the common synthetic routes for preparing 5-Phenylthiophene-2-carbonitrile, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A widely used approach starts with Suzuki-Miyaura coupling to attach the phenyl group to a thiophene precursor, followed by nitrile introduction via nucleophilic substitution or cyanation reactions . Key parameters affecting yield include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Temperature control : Optimal ranges (e.g., 80–120°C) to prevent side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification methods : Column chromatography or recrystallization to isolate the product .

Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Thiophene-2-carbonitrile, Pd(PPh₃)₄, aryl boronic acid | Suzuki coupling | 60–75% |

| 2 | CuCN, DMF, 100°C | Nitrile functionalization | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

-

¹H NMR : Look for aromatic protons in the δ 7.2–8.1 ppm range (phenyl and thiophene rings). The nitrile group does not produce a peak but deshields adjacent protons .

-

¹³C NMR : Identify the nitrile carbon at ~δ 115–120 ppm and aromatic carbons at δ 120–140 ppm .

- Mass Spectrometry (MS) :

-

ESI-MS : Expect [M+H]⁺ peaks matching the molecular formula (C₁₁H₇NS₂, MW 217.3 g/mol). Fragmentation patterns confirm the thiophene-phenyl linkage .

- IR Spectroscopy :

-

A strong absorption band at ~2200 cm⁻¹ confirms the C≡N stretch .

Common Pitfalls :

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data when analyzing derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Isomeric impurities : Use HPLC or GC-MS to separate and identify isomers (e.g., positional variations in substituents) .

- Degradation products : Conduct stability studies (e.g., thermal gravimetric analysis) to detect decomposition under synthetic conditions .

- Dynamic processes : Variable-temperature NMR can reveal tautomerism or conformational exchange affecting spectral assignments .

Case Study : A derivative showed a mismatch between calculated (MW 265.2) and observed (MW 281.2) mass. FT-IR revealed an unexpected C=O stretch, indicating oxidation during synthesis. Adjusting reaction conditions (e.g., inert atmosphere) resolved the issue .

Q. What strategies are employed to design this compound derivatives with enhanced electronic properties for optoelectronic applications?

Methodological Answer:

- Substitution Patterns :

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring increase electron affinity, improving charge transport in organic semiconductors .

-

Conjugated extensions (e.g., adding thienyl groups) enhance π-delocalization, as seen in terthiophene derivatives .

- Computational Modeling :

-

DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and absorption spectra. For example, introducing a -CN group lowers LUMO energy by ~0.5 eV, facilitating electron injection in OLEDs .

Example Derivative Performance :

Derivative HOMO (eV) LUMO (eV) Application 5-(4-Nitrophenyl)thiophene-2-carbonitrile -5.8 -3.2 Organic photovoltaics 5-[5-(Thien-2-yl)thiophene-2-yl]thiophene-2-carbonitrile -5.2 -2.8 Field-effect transistors

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallography data for this compound complexes?

Methodological Answer:

- Redundancy Checks : Compare multiple datasets (e.g., single-crystal vs. powder XRD) to confirm unit cell parameters .

- Thermal Motion Artifacts : Use low-temperature crystallography to reduce atomic displacement errors .

- DFT Refinement : Optimize geometries computationally to validate experimental bond lengths/angles .

Example : A reported C-S bond length of 1.72 Å conflicted with DFT-predicted 1.68 Å. Re-measurement at 100 K confirmed the computational result, attributing the initial error to thermal expansion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.